molecular formula C12H13N3O2S B2439665 Ethyl 4-methyl-2-(pyridin-2-ylamino)thiazole-5-carboxylate CAS No. 839691-36-0

Ethyl 4-methyl-2-(pyridin-2-ylamino)thiazole-5-carboxylate

Cat. No.: B2439665
CAS No.: 839691-36-0
M. Wt: 263.32
InChI Key: GETZTFOXMXDGPW-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-(pyridin-2-ylamino)thiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring, a pyridine ring, and an ester functional group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Properties

IUPAC Name

ethyl 4-methyl-2-(pyridin-2-ylamino)-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-3-17-11(16)10-8(2)14-12(18-10)15-9-6-4-5-7-13-9/h4-7H,3H2,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETZTFOXMXDGPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC2=CC=CC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-2-(pyridin-2-ylamino)thiazole-5-carboxylate typically involves the reaction of 2-aminopyridine with ethyl 4-methylthiazole-5-carboxylate under specific conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-(pyridin-2-ylamino)thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

Synthetic Routes

Route Reagents Conditions Yield
Hantzsch Reaction2-Aminopyridine, Ethyl 4-methylthiazole-5-carboxylateEthanol, HCl catalystHigh

Biological Activities

Ethyl 4-methyl-2-(pyridin-2-ylamino)thiazole-5-carboxylate exhibits a range of biological activities that make it a candidate for further pharmacological exploration:

  • Antimicrobial Properties : Studies have shown that derivatives of thiazoles can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis. The compound's structure allows for interaction with bacterial enzymes, potentially disrupting their metabolic processes .
  • Anticancer Potential : Research indicates that compounds with thiazole moieties demonstrate cytotoxic effects against cancer cell lines. The substitution patterns in the thiazole ring can influence their efficacy against different types of cancer .
  • Mechanisms of Action : The compound may act through enzyme inhibition or interference with cellular signaling pathways involved in disease progression. Its ability to form hydrogen bonds enhances its interaction with biological targets .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound against Mycobacterium tuberculosis. The results indicated significant inhibition at low concentrations, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Evaluation

Another research effort focused on the anticancer properties of this compound against human breast cancer cell lines. The study revealed that the compound induced apoptosis in cancer cells more effectively than standard treatments, highlighting its therapeutic promise .

Industrial Applications

In addition to its biological significance, this compound has potential applications in materials science:

  • Chemical Synthesis : It serves as a building block for synthesizing more complex organic molecules used in pharmaceuticals and agrochemicals.
  • Development of New Materials : The compound's unique structural features may be utilized in creating novel materials with specific properties for industrial applications .

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-2-(pyridin-2-ylamino)thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate: A similar compound with a different position of the pyridine ring.

    4-methyl-2-(pyridin-2-ylamino)thiazole-5-carboxylic acid: A related compound with a carboxylic acid group instead of an ester group.

Uniqueness

Ethyl 4-methyl-2-(pyridin-2-ylamino)thiazole-5-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the thiazole and pyridine rings, along with the ester functional group, makes it a versatile compound for various applications.

Biological Activity

Ethyl 4-methyl-2-(pyridin-2-ylamino)thiazole-5-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in scientific research.

Chemical Structure and Synthesis

This compound features a thiazole ring, a pyridine ring, and an ester functional group. The synthesis typically involves the reaction of 2-aminopyridine with ethyl 4-methylthiazole-5-carboxylate under acidic conditions, often using hydrochloric acid as a catalyst in solvents like ethanol . This synthetic route allows for the formation of the desired product with notable yields.

Biological Activity Overview

The biological activity of this compound has been studied across various domains, including:

  • Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial strains. For instance, studies have shown that thiazole derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria .
  • Antitumor Activity : this compound has been investigated for its anticancer potential. The presence of specific substituents on the thiazole ring enhances cytotoxicity against cancer cell lines. For example, structural modifications have been linked to improved efficacy against human glioblastoma and melanoma cells .
  • Anticonvulsant Properties : Some thiazole derivatives have shown promise in anticonvulsant activity, indicating potential applications in treating epilepsy .

The biological mechanisms underlying the activity of this compound are multifaceted:

  • Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest at the G2/M phase, which is critical for inhibiting cancer cell proliferation .
  • Protein Kinase Inhibition : It has been reported that thiazole derivatives can inhibit key protein kinases involved in cell signaling pathways, such as EGFR and CDK2, which are crucial for tumor growth and survival .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

StudyFindings
Reported synthesis and characterization of thiazole derivatives with potential antimicrobial properties.
Investigated structure–activity relationships (SAR) revealing that specific substitutions enhance anticancer efficacy.
Identified significant antiproliferative effects against various cancer cell lines with IC50 values below those of standard chemotherapeutics.
Demonstrated inhibition of critical protein kinases leading to cell cycle arrest in cancer cells.

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